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5-(3-Bromo-4-methoxyphenyl)imidazolidine-2,4-dione Documentation Hub

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  • Product: 5-(3-Bromo-4-methoxyphenyl)imidazolidine-2,4-dione
  • CAS: 1343873-06-2

Core Science & Biosynthesis

Foundational

Biological Activity of 5-(3-Bromo-4-methoxyphenyl)imidazolidine-2,4-dione Derivatives

The following technical guide details the biological activity, synthesis, and pharmacological profile of 5-(3-Bromo-4-methoxyphenyl)imidazolidine-2,4-dione . This document is structured for researchers in medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, synthesis, and pharmacological profile of 5-(3-Bromo-4-methoxyphenyl)imidazolidine-2,4-dione . This document is structured for researchers in medicinal chemistry and pharmacology, synthesizing data from structure-activity relationship (SAR) studies of 5-arylhydantoins.

Technical Monograph & Experimental Guide

Executive Summary & Chemical Profile

5-(3-Bromo-4-methoxyphenyl)imidazolidine-2,4-dione (also referred to as 5-(3-Bromo-4-methoxyphenyl)hydantoin ) represents a specific optimization of the privileged 5-arylhydantoin scaffold. While the parent compound, phenytoin (5,5-diphenylhydantoin), is a non-sedative anticonvulsant, mono-aryl derivatives substituted at the 5-position are investigated to modulate lipophilicity (LogP), metabolic stability, and receptor affinity.

The inclusion of the 3-bromo-4-methoxy moiety is a strategic medicinal chemistry modification:

  • 3-Bromo (Meta-halogen): Increases lipophilicity and metabolic resistance, often enhancing potency against voltage-gated sodium channels (VGSCs) compared to unsubstituted analogs.

  • 4-Methoxy (Para-alkoxy): Provides a hydrogen bond acceptor site and modifies the electronic density of the phenyl ring, potentially altering binding kinetics at the neuroreceptor site or aldose reductase active site.

Physicochemical Properties (Calculated)
PropertyValue (Predicted)Significance
Molecular Formula C₁₀H₉BrN₂O₃Core stoichiometry
Molecular Weight ~285.10 g/mol Fragment-like, suitable for CNS penetration
LogP (Octanol/Water) ~1.8 – 2.2Optimal for Blood-Brain Barrier (BBB) crossing
TPSA ~58 ŲHigh oral bioavailability predicted (<140 Ų)
H-Bond Donors 2 (Imide NHs)Critical for receptor anchoring

Mechanism of Action (MOA)

The biological activity of this derivative is primarily attributed to two pharmacological pathways: Neuromodulation (Anticonvulsant) and Enzyme Inhibition (Aldose Reductase/PTP1B).

Primary MOA: Voltage-Gated Sodium Channel Blockade

Like its congener phenytoin, 5-(3-Bromo-4-methoxyphenyl)hydantoin functions as a use-dependent blocker of voltage-gated sodium channels (Naᵥ1.1, Naᵥ1.2).

  • State-Dependent Binding: The compound preferentially binds to the inactivated state of the Na⁺ channel.

  • Stabilization: It stabilizes the inactivation gate, prolonging the refractory period of the neuron.

  • Result: This prevents high-frequency repetitive firing (seizure propagation) without blocking low-frequency normal action potentials.[1]

Secondary MOA: Aldose Reductase Inhibition

Hydantoin derivatives with lipophilic benzyl/phenyl substitutions are established inhibitors of Aldose Reductase (ALR2) .

  • Relevance: ALR2 converts glucose to sorbitol. Its inhibition is a therapeutic strategy for preventing diabetic complications (neuropathy, retinopathy).

  • Binding Mode: The hydantoin ring mimics the cyclic imide pharmacophore required to bind to the anion-binding pocket of ALR2, while the 3-bromo-4-methoxyphenyl group occupies the hydrophobic specificity pocket.

MOA_Pathway Compound 5-(3-Bromo-4-methoxyphenyl) imidazolidine-2,4-dione Target_Na Voltage-Gated Na+ Channel (Inactivated State) Compound->Target_Na  Binds   Target_ALR2 Aldose Reductase (ALR2) Compound->Target_ALR2  Inhibits   Effect_Na Stabilization of Refractory Period Target_Na->Effect_Na  Prevents Reactivation   Effect_ALR2 Inhibition of Sorbitol Accumulation Target_ALR2->Effect_ALR2  Blocks Pathway   Outcome_CNS Anticonvulsant Activity (Seizure Control) Effect_Na->Outcome_CNS Outcome_Dia Prevention of Diabetic Complications Effect_ALR2->Outcome_Dia

Figure 1: Dual mechanism of action pathways targeting neurological stability and metabolic regulation.

Chemical Synthesis Protocol

The most robust method for synthesizing 5-substituted hydantoins is the Bucherer-Bergs Reaction . This multicomponent reaction converts a carbonyl compound (aldehyde/ketone) into a hydantoin.[2]

Protocol: Bucherer-Bergs Synthesis

Objective: Synthesis of 5-(3-Bromo-4-methoxyphenyl)imidazolidine-2,4-dione.

Reagents
  • Precursor: 3-Bromo-4-methoxybenzaldehyde (1.0 equiv)

  • Reagent A: Potassium Cyanide (KCN) or Sodium Cyanide (NaCN) (1.2 equiv)

  • Reagent B: Ammonium Carbonate ((NH₄)₂CO₃) (3.0 equiv)

  • Solvent: Ethanol/Water (1:1 v/v)

Step-by-Step Methodology
  • Preparation: In a round-bottom flask, dissolve 3-Bromo-4-methoxybenzaldehyde (10 mmol) in 20 mL of Ethanol.

  • Addition: Add a solution of Ammonium Carbonate (30 mmol) in 20 mL of warm water.

  • Cyanide Addition: Caution: Perform in a fume hood. Add Potassium Cyanide (12 mmol) to the mixture.

  • Reaction: Heat the mixture to 55–60°C with stirring. Maintain this temperature for 4–6 hours . The solution may turn yellow/orange.

  • Completion: Monitor by TLC (Thin Layer Chromatography) using Hexane:Ethyl Acetate (3:1). The aldehyde spot should disappear.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture to half volume (remove ethanol) under reduced pressure.

    • Acidify carefully with 6N HCl to pH ~2. Caution: HCN gas may evolve; ensure proper ventilation.

    • The product will precipitate as a white/off-white solid.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from Ethanol/Water to obtain pure crystals.

Synthesis_Workflow Start Start: 3-Bromo-4-methoxybenzaldehyde Mix Mix with (NH4)2CO3 + KCN in EtOH/H2O (1:1) Start->Mix Heat Heat at 60°C for 4-6 Hours (Formation of Aminonitrile Intermediate) Mix->Heat Cyclization In-situ Cyclization & Rearrangement to Hydantoin Ring Heat->Cyclization Workup Acidify (HCl) to pH 2 Precipitate Product Cyclization->Workup Final Pure 5-(3-Bromo-4-methoxyphenyl) imidazolidine-2,4-dione Workup->Final

Figure 2: Bucherer-Bergs synthetic pathway for the target hydantoin derivative.

Biological Evaluation Protocols

To validate the biological activity, the following standard assays are recommended.

In Vivo Anticonvulsant Assay (MES Test)

The Maximal Electroshock Seizure (MES) test is the gold standard for identifying compounds that prevent seizure spread (Na⁺ channel blockers).

  • Subject: Male albino mice (CF-1 strain, 18–25 g).

  • Administration: Intraperitoneal (i.p.) injection of the test compound suspended in 0.5% methylcellulose.

  • Dosing: Screen at 30, 100, and 300 mg/kg.

  • Procedure:

    • Apply an electrical stimulus (50 mA, 60 Hz, 0.2 s) via corneal electrodes 30 minutes post-injection.

    • Endpoint: Abolition of the hindlimb tonic extensor component of the seizure.

  • Validation: Compare efficacy against Phenytoin (ED₅₀ ~10 mg/kg).

In Vitro Cytotoxicity Assay (MTT)

Hydantoin derivatives often exhibit antiproliferative activity against specific cancer lines (e.g., MCF-7, HeLa).

  • Cell Lines: MCF-7 (Breast), HeLa (Cervical), HepG2 (Liver).

  • Method:

    • Seed cells in 96-well plates (5x10³ cells/well).

    • Incubate with the test compound (0.1 – 100 µM) for 48 hours.

    • Add MTT reagent; incubate for 4 hours.

    • Dissolve formazan crystals in DMSO and measure absorbance at 570 nm.

  • Metric: Calculate IC₅₀ (concentration inhibiting 50% cell growth).

Structure-Activity Relationship (SAR) Insights

The 3-bromo-4-methoxy substitution pattern is critical for the specific profile of this molecule:

  • Lipophilicity & BBB Penetration: The 3-bromo group significantly increases lipophilicity compared to the parent phenyl ring. This is crucial for CNS drugs to cross the Blood-Brain Barrier.

  • Metabolic Stability: The 4-methoxy group blocks the para-position, which is the primary site for hydroxylation by Cytochrome P450 enzymes (CYP2C9) in unsubstituted phenylhydantoins. This potentially extends the half-life (

    
    ) of the drug.
    
  • Electronic Effects: The electron-withdrawing nature of the bromine (via induction) combined with the electron-donating methoxy group creates a unique electrostatic potential map, potentially enhancing binding affinity to the hydrophobic pocket of the Na⁺ channel.

References

  • Bucherer-Bergs Reaction: Bucherer, H. T., & Steiner, W. (1934). Über die Synthese von Hydantoinen. Journal für Praktische Chemie. Link

  • Anticonvulsant SAR: Brouillette, W. J., et al. (1994). Anticonvulsant activities of phenyl-substituted hydantoins. Journal of Medicinal Chemistry. Link

  • Aldose Reductase Inhibition: Maccari, R., et al. (2005). 5-Arylidene-2,4-thiazolidinediones as aldose reductase inhibitors. Bioorganic & Medicinal Chemistry. Link

  • Hydantoin Pharmacology: Rogawski, M. A., & Löscher, W. (2004). The neurobiology of antiepileptic drugs. Nature Reviews Neuroscience. Link

  • Synthesis of 3-Bromo-4-methoxybenzaldehyde: Sigma-Aldrich Product Specification. Link

Sources

Exploratory

An In-depth Technical Guide to the Toxicity Profile Prediction for 5-(3-Bromo-4-methoxyphenyl)imidazolidine-2,4-dione

Foreword: A Proactive Approach to Drug Safety In the landscape of modern drug discovery, the early and accurate assessment of a compound's toxicity profile is not merely a regulatory hurdle but a cornerstone of successfu...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: A Proactive Approach to Drug Safety

In the landscape of modern drug discovery, the early and accurate assessment of a compound's toxicity profile is not merely a regulatory hurdle but a cornerstone of successful therapeutic development. The "fail early, fail cheap" paradigm underscores the critical need to identify potential safety liabilities long before a candidate molecule enters costly preclinical and clinical trials. This guide provides a comprehensive, technically-grounded framework for the prospective toxicity profiling of a novel chemical entity: 5-(3-bromo-4-methoxyphenyl)imidazolidine-2,4-dione.

This document is structured to mirror the logical progression of a thorough safety evaluation, commencing with rapid, cost-effective in silico predictions to flag potential hazards and guide subsequent experimental work. We then delve into a tiered approach of in vitro assays, providing detailed, field-proven protocols for assessing key toxicological endpoints. The causality behind each experimental choice and the interpretation of data are emphasized, reflecting a commitment to scientific integrity and a self-validating system of inquiry.

While specific experimental data for 5-(3-bromo-4-methoxyphenyl)imidazolidine-2,4-dione is not yet publicly available, this guide serves as a robust blueprint for its evaluation. The methodologies described herein are industry-standard and grounded in established scientific principles, ensuring a thorough and reliable assessment of its potential as a safe and effective therapeutic agent.

Part 1: In Silico Toxicity Assessment: A First Look at Potential Liabilities

Before committing to resource-intensive laboratory experiments, a comprehensive in silico evaluation is paramount. By leveraging computational models, we can predict a range of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties based on the molecule's structure.[1][2][3][4][5][6][7] This initial screen helps to prioritize resources and design more focused and informative in vitro and in vivo studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity or toxicity.[8][9][10][11] By comparing the structural features of 5-(3-bromo-4-methoxyphenyl)imidazolidine-2,4-dione to large datasets of compounds with known toxicological properties, we can estimate its potential for various adverse effects.

Key Predicted Endpoints:

  • Mutagenicity: Prediction of the compound's potential to cause genetic mutations, often correlated with carcinogenicity.

  • Carcinogenicity: Estimation of the likelihood of the compound to cause cancer.

  • Hepatotoxicity: Assessment of the potential for drug-induced liver injury.

  • Cardiotoxicity (hERG Inhibition): Prediction of the compound's ability to block the hERG potassium channel, a key indicator of proarrhythmic risk.

  • Acute Toxicity (LD50): Estimation of the lethal dose in 50% of a test population.

Workflow for In Silico Toxicity Prediction:

Caption: Workflow for in silico ADMET prediction.

Data Presentation: Predicted Physicochemical and Toxicological Properties

PropertyPredicted ValueConfidencePotential Implication
Physicochemical Properties
Molecular Weight301.12 g/mol HighFavorable for oral bioavailability (Lipinski's Rule of 5)
logP1.85 ± 0.5MediumModerate lipophilicity, suggesting reasonable permeability
Aqueous Solubility-3.5 log(mol/L)MediumPotentially low aqueous solubility
pKa (acidic)8.2 ± 0.7MediumIonization state will be pH-dependent
Toxicological Endpoints
Ames MutagenicityLikely NegativeMediumLow initial concern for genotoxicity
CarcinogenicityLikely NegativeLowRequires experimental confirmation
hERG InhibitionPossible InhibitorMediumFlag for experimental validation
HepatotoxicityLow ProbabilityMediumLower initial concern for liver toxicity
P-gp SubstrateLikely SubstrateMediumPotential for drug-drug interactions and reduced CNS penetration

Note: The values presented in this table are hypothetical and for illustrative purposes. Actual predictions would be generated using validated software such as ADMET Predictor® or ADMETlab 2.0.[1]

Part 2: In Vitro Experimental Validation: A Tiered Approach to Safety Assessment

Based on the in silico predictions, a tiered approach to in vitro testing is recommended. This allows for a systematic investigation of the most pressing potential liabilities identified in the computational screen.

Tier 1: Foundational Toxicity Assessment

The initial step in experimental toxicology is to determine the concentrations at which the compound exhibits general cellular toxicity.[12][13][14][15][16] This data is crucial for designing subsequent, more specific assays and provides a baseline for the compound's therapeutic index.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate a relevant cell line (e.g., HepG2 for liver toxicity, HEK293 for general cytotoxicity) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare a serial dilution of 5-(3-bromo-4-methoxyphenyl)imidazolidine-2,4-dione (e.g., from 0.1 µM to 100 µM) in cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 24 or 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (e.g., 0.1% DMSO) and determine the IC50 value (the concentration that inhibits 50% of cell viability).

The Ames test is a widely used and regulatory-accepted assay to assess a compound's mutagenic potential by measuring its ability to induce reverse mutations in specific strains of Salmonella typhimurium and Escherichia coli.[17][18][19][20][21] A positive result in the Ames test is a significant red flag for potential carcinogenicity.

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)

  • Strain Selection: Utilize a panel of bacterial strains (e.g., TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA) to detect different types of mutations.

  • Metabolic Activation: Conduct the assay both with and without the addition of a liver S9 fraction to assess the mutagenicity of the parent compound and its metabolites.

  • Exposure: In a test tube, combine the test compound at various concentrations, the bacterial culture, and either the S9 mix or a buffer.

  • Plating: After a brief pre-incubation, mix the contents with molten top agar and pour onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twofold greater than the background (vehicle control).

Workflow for Tier 1 Toxicity Assessment:

Tier_2_Logic cluster_herg Cardiotoxicity Pathway cluster_pgp Pharmacokinetic Pathway In_Silico_Flags In Silico Predictions: hERG Inhibition? P-gp Substrate? hERG_Assay Automated Patch Clamp hERG Assay In_Silico_Flags->hERG_Assay Pgp_Assay Caco-2 Bidirectional Permeability Assay In_Silico_Flags->Pgp_Assay hERG_IC50 hERG IC50 hERG_Assay->hERG_IC50 Cardio_Risk Assess Proarrhythmic Risk hERG_IC50->Cardio_Risk Efflux_Ratio Efflux Ratio (ER) Pgp_Assay->Efflux_Ratio DDI_Risk Assess DDI Potential & CNS Penetration Efflux_Ratio->DDI_Risk

Caption: Tier 2 investigation logic based on in silico flags.

Part 3: Synthesis and Interpretation

The culmination of this predictive and experimental workflow is a comprehensive toxicity profile that informs the future of 5-(3-bromo-4-methoxyphenyl)imidazolidine-2,4-dione.

Data Summary and Interpretation:

AssayEndpointAcceptable ResultRationale
Cytotoxicity (MTT) IC50> 10 µM (or >10x therapeutic concentration)Provides a sufficient therapeutic window.
Genotoxicity (Ames) NegativeNo mutagenic potential observed.Reduces concern for carcinogenicity.
Cardiotoxicity (hERG) IC50 > 30 µMLow risk of hERG-mediated cardiotoxicity.A safety margin of >30-fold over the therapeutic plasma concentration is generally desired.
P-gp Substrate Efflux Ratio < 2Not a P-gp substrate.Lower potential for P-gp mediated drug-drug interactions and may indicate better CNS penetration.

A favorable outcome in all these assays would position 5-(3-bromo-4-methoxyphenyl)imidazolidine-2,4-dione as a compound with a promising initial safety profile, warranting further investigation in more complex in vitro models and subsequent in vivo toxicological studies. Conversely, a liability identified in any of these critical assays would necessitate a careful risk-benefit analysis and potentially the synthesis of analogues to mitigate the observed toxicity. This structured, evidence-based approach ensures that only the safest and most promising candidates progress through the drug development pipeline.

References

  • ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction. (2026, January 29).
  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025, January 23). Kosheeka.
  • Review of QSAR Models and Software Tools for predicting Acute and Chronic Systemic Toxicity.
  • ADMET Prediction Software.
  • Toxicity Rank Order (TRO) As a New Approach for Toxicity Prediction by QSAR Models. (2022, December 30). MDPI.
  • Ames Test.
  • In Vitro Cytotoxicity Assay: Advanced Research. Da-Ta Biotech.
  • What is the Purpose of the Ames Test for Measuring Medical Device Genotoxicity? (2025, June 24). NAMSA.
  • The Evolution and Challenges of QSAR Modelling in Toxicology – A Closer Look at Recent Advances. (2025, February 5).
  • Ames Test and Genotoxicity Testing. Nelson Labs.
  • Ames test. Wikipedia.
  • Development of Simplified in Vitro P-Glycoprotein Substrate Assay and in Silico Prediction Models To Evaluate Transport Potential of P-Glycoprotein. (2019, April 1). Molecular Pharmaceutics.
  • In Vitro Cytotoxicity Assay. Alfa Cytology.
  • 4 Critical In Vitro Genotoxicity Assays for Preclinical Drug Development. (2022, November 28). WuXi AppTec.
  • Improving QSAR Modeling for Predictive Toxicology using Publicly Aggregated Semantic Graph D
  • ADMETlab 2.0.
  • In Silico Toxicity Prediction. (2024, September 30). PozeSCAF.
  • ADMET-AI.
  • Revolutionising Drug Discovery with In Silico Toxicology Screening. (2023, May 13). Ignota Labs.
  • Application Notes and Protocols for hERG Channel Assay of Actisomide. Benchchem.
  • QSAR Model for Predicting Pesticide Aquatic Toxicity. (2005, September 1).
  • In silico Toxicology - A Tool for Early Safety Evaluation of Drug. (2018, May 18). JSciMed Central.
  • ADMET Predictor Download. (2025, September 20).
  • Cell-based hERG Channel Inhibition Assay in High-throughput Form
  • MolToxPred: small molecule toxicity prediction using machine learning approach. (2024, January 30).
  • Cytotoxicity assays – what your cells don't like. (2025, July 28). BMG Labtech.
  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019, May 1). NCBI.
  • ToxiM: A Toxicity Prediction Tool for Small Molecules Developed Using Machine Learning and Chemoinformatics Approaches. (2017, November 29). Frontiers.
  • P-glycoprotein Substrate Assessment in Drug Discovery: Application of Modeling to Bridge Differential Protein Expression Across In Vitro Tools. (2021, January 15). PubMed.
  • P-gp substrate assessment (Caco-2). Eurofins Discovery.
  • P-glycoprotein (P-gp)
  • hERG Safety. Cyprotex ADME-Tox Solutions.
  • Human P-Glycoprotein / MDR1 Drug Interaction Assay. Indigo Biosciences.
  • Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. (2019, September 18). FDA.
  • GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. (2025, March 28). Metrion Biosciences.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Microwave-Assisted Synthesis of 5-(3-Bromo-4-methoxyphenyl)imidazolidine-2,4-dione

Abstract This document provides a comprehensive guide for the rapid and efficient synthesis of 5-(3-Bromo-4-methoxyphenyl)imidazolidine-2,4-dione, a hydantoin derivative with potential applications in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the rapid and efficient synthesis of 5-(3-Bromo-4-methoxyphenyl)imidazolidine-2,4-dione, a hydantoin derivative with potential applications in medicinal chemistry and drug discovery. The protocol leverages the advantages of microwave-assisted organic synthesis (MAOS) to significantly reduce reaction times and improve yields compared to conventional heating methods. This application note is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed, step-by-step protocol, mechanistic insights, and expected outcomes.

Introduction: The Significance of Hydantoins and the Power of Microwave Synthesis

Imidazolidine-2,4-diones, commonly known as hydantoins, are a class of heterocyclic compounds that form the structural core of numerous biologically active molecules. They are recognized for a wide range of pharmacological activities, including anticonvulsant, antiarrhythmic, and antitumor properties. The targeted molecule, 5-(3-Bromo-4-methoxyphenyl)imidazolidine-2,4-dione, possesses a substitution pattern that makes it a valuable scaffold for further chemical modification and exploration in drug discovery programs.

Traditional methods for synthesizing hydantoins, such as the Bucherer-Bergs reaction, often require prolonged reaction times and harsh conditions.[1][2] Microwave-assisted organic synthesis has emerged as a transformative technology in modern chemistry, offering a greener and more efficient alternative.[3][4][5][6][7] By directly and uniformly heating the reaction mixture, microwave irradiation dramatically accelerates reaction rates, often reducing synthesis times from hours to mere minutes.[4][6] This technique frequently leads to higher product yields, increased purity, and is aligned with the principles of green chemistry by minimizing energy consumption and solvent usage.[3][5][7]

This guide details a microwave-assisted adaptation of the Bucherer-Bergs multicomponent reaction for the synthesis of 5-(3-Bromo-4-methoxyphenyl)imidazolidine-2,4-dione.

Reaction Scheme and Mechanism

The synthesis proceeds via a one-pot, three-component reaction of 3-Bromo-4-methoxybenzaldehyde, potassium cyanide, and ammonium carbonate under microwave irradiation.

Reaction:

3-Bromo-4-methoxybenzaldehyde + KCN + (NH₄)₂CO₃ --(Microwave)--> 5-(3-Bromo-4-methoxyphenyl)imidazolidine-2,4-dione

Mechanism of the Bucherer-Bergs Reaction:

The Bucherer-Bergs reaction is a well-established method for the synthesis of hydantoins from carbonyl compounds.[2][8][9][10][11] The reaction mechanism involves the following key steps:

  • Formation of a Cyanohydrin: The aldehyde reacts with cyanide to form a cyanohydrin intermediate.

  • Formation of an Aminonitrile: The cyanohydrin then reacts with ammonia (generated from ammonium carbonate) to produce an aminonitrile.

  • Cyclization: The aminonitrile undergoes cyclization with carbon dioxide (also from ammonium carbonate) to form a carbamic acid derivative, which then cyclizes to an imino-oxazolidinone.

  • Rearrangement: The 5-imino-oxazolidin-2-one intermediate rearranges to the more stable hydantoin product.[8][10]

Microwave irradiation accelerates these steps by efficiently overcoming the activation energy barriers.[3]

Experimental Protocol

This protocol is designed for a dedicated microwave synthesis reactor. All operations involving cyanides should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
3-Bromo-4-methoxybenzaldehyde≥98%Commercially Available
Potassium Cyanide (KCN)≥97%Commercially AvailableEXTREMELY TOXIC
Ammonium Carbonate ((NH₄)₂CO₃)≥99%Commercially Available
Ethanol (EtOH)Reagent GradeCommercially Available
Water (H₂O)DeionizedLaboratory Supply
Hydrochloric Acid (HCl)ConcentratedCommercially AvailableFor acidification
Microwave Reactor Vials10 mLAppropriate SupplierWith snap caps and stirring
Equipment
  • Monowave Microwave Synthesis Reactor (or equivalent)

  • Magnetic Stirrer

  • Analytical Balance

  • Fume Hood

  • Standard laboratory glassware

  • Filtration apparatus (Büchner funnel)

  • Melting point apparatus

  • NMR Spectrometer

  • Mass Spectrometer

  • IR Spectrometer

Step-by-Step Synthesis Protocol
  • Reagent Preparation: In a 10 mL microwave reactor vial equipped with a magnetic stir bar, combine 3-Bromo-4-methoxybenzaldehyde (1.0 mmol), potassium cyanide (2.0 mmol), and ammonium carbonate (4.0 mmol).

  • Solvent Addition: Add a 1:1 mixture of ethanol and water (4 mL) to the vial.

  • Vial Sealing: Securely cap the reaction vial.

  • Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at 120 °C for 15 minutes with a maximum power of 200 W and stirring.

  • Cooling: After the irradiation is complete, allow the reaction vial to cool to room temperature.

  • Work-up and Isolation:

    • Carefully uncap the vial in the fume hood.

    • Transfer the reaction mixture to a beaker containing 20 mL of cold water.

    • Acidify the solution to pH 6-7 by the dropwise addition of concentrated hydrochloric acid. This will precipitate the crude product.

    • Collect the precipitate by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from ethanol to obtain pure 5-(3-Bromo-4-methoxyphenyl)imidazolidine-2,4-dione as a solid.

  • Drying and Characterization: Dry the purified product under vacuum. Determine the melting point and characterize the compound using NMR, Mass Spectrometry, and IR spectroscopy.

Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Microwave Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Combine Reactants: - 3-Bromo-4-methoxybenzaldehyde - KCN - (NH4)2CO3 Solvent Add EtOH/H2O (1:1) Reagents->Solvent Seal Seal Microwave Vial Solvent->Seal Microwave Irradiate at 120°C for 15 min Seal->Microwave Cool Cool to RT Microwave->Cool Precipitate Precipitate in Water & Acidify Cool->Precipitate Filter Filter & Wash Precipitate->Filter Recrystallize Recrystallize from EtOH Filter->Recrystallize Characterize Characterize: - NMR - MS - IR - Melting Point Recrystallize->Characterize

Sources

Application

Functionalization of the Bromo Group in 5-(3-Bromo-4-methoxyphenyl)imidazolidine-2,4-dione

Executive Summary & Chemical Context Target Molecule: 5-(3-Bromo-4-methoxyphenyl)imidazolidine-2,4-dione Core Scaffold: Hydantoin (Imidazolidine-2,4-dione) Reactive Handle: Aryl Bromide (C–Br) at the meta position relati...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Target Molecule: 5-(3-Bromo-4-methoxyphenyl)imidazolidine-2,4-dione Core Scaffold: Hydantoin (Imidazolidine-2,4-dione) Reactive Handle: Aryl Bromide (C–Br) at the meta position relative to the alkyl attachment.[1]

This Application Note details the strategic functionalization of the aryl bromide moiety within the 5-(3-bromo-4-methoxyphenyl)hydantoin scaffold. This molecule represents a "privileged structure" in medicinal chemistry, serving as a precursor for matrix metalloproteinase (MMP) inhibitors, anticonvulsants (phenytoin analogs), and PTP1B inhibitors.

The Synthetic Challenge: The primary challenge in functionalizing this molecule lies in the chemoselectivity between the aryl bromide and the acidic protons of the hydantoin ring.

  • N3-H (Imide-like): Highly acidic (

    
    ). Deprotonates readily with weak bases (carbonates, phosphates).
    
  • N1-H (Urea-like): Moderately acidic (

    
    ). Deprotonates with strong bases (hydrides, alkyl lithiums).
    

Direct functionalization (e.g., Suzuki coupling) is possible if the catalytic system tolerates the formation of the N3-anion. However, reactions requiring strong bases (Lithium-Halogen exchange) or those sensitive to competitive nucleophiles (Buchwald-Hartwig amination) necessitate a robust Protection-Deprotection Strategy .

Strategic Decision Matrix

The choice of protocol depends entirely on the desired transformation.

FunctionalizationStrategy Start Target: 5-(3-Br-4-OMe-phenyl)hydantoin Goal Define Transformation Goal Start->Goal Suzuki Suzuki-Miyaura (Biaryl Synthesis) Goal->Suzuki C-C Bond Buchwald Buchwald-Hartwig (Amination) Goal->Buchwald C-N Bond LiHal Li-Hal Exchange (Electrophile Trapping) Goal->LiHal C-E Bond Direct Protocol A: Direct Coupling (Unprotected) Suzuki->Direct Base Tolerance Protect Protocol B/C: N-Protection Required (PMB/Boc) Buchwald->Protect Avoid N-Arylation LiHal->Protect Prevent Deprotonation

Figure 1: Decision tree for selecting the appropriate functionalization pathway based on the target moiety and reaction conditions.

Protocol A: Direct Suzuki-Miyaura Cross-Coupling

Application: Synthesis of biaryl derivatives. Advantage: No protection/deprotection steps required. Mechanism: The use of mild inorganic bases (


 or 

) generates the mono-anion at N3. Palladium catalysts with robust ligands (e.g., dppf, XPhos) can oxidatively add to the Ar-Br bond despite the anionic character of the heterocycle.
Materials
  • Substrate: 5-(3-Bromo-4-methoxyphenyl)imidazolidine-2,4-dione (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2–1.5 equiv)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (5-10 mol%)
  • Base:

    
     (aqueous) or 
    
    
    
    (3.0 equiv)
  • Solvent: 1,4-Dioxane / Water (4:1 ratio) or DMF (for microwave)

Step-by-Step Methodology
  • Setup: In a microwave vial or round-bottom flask, combine the hydantoin substrate (1.0 equiv), boronic acid (1.2 equiv), and catalyst (5 mol%).

  • Inert Atmosphere: Seal the vessel and purge with Argon or Nitrogen for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane and the aqueous base solution via syringe.

    • Note: The reaction mixture may initially be heterogeneous.[2]

  • Reaction:

    • Thermal: Heat to 90°C for 4–12 hours.

    • Microwave: Irradiate at 120°C for 20–30 minutes.

  • Workup: Cool to room temperature. Acidify carefully with

    
     to pH ~3 (to protonate the hydantoin N3). Extract with Ethyl Acetate (3x).
    
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Purify via flash chromatography (typically MeOH/DCM or EtOAc/Hexanes gradients).
    

Key Insight: The acidification step is critical. During the reaction, the hydantoin exists as a salt.[3] Failure to acidify will result in poor recovery of the product in the organic phase.

Protocol B: Buchwald-Hartwig Amination (Protected Route)

Application: Introduction of amine groups (C-N bond formation). Requirement: Protection of N3 (and preferably N1) is mandatory to prevent the hydantoin nitrogen from competing with the exogenous amine for the Pd center.

Phase 1: N3-Protection (PMB Group)

p-Methoxybenzyl (PMB) is recommended due to its stability under basic coupling conditions and ease of removal.

  • Reagents: Substrate (1.0 equiv), PMB-Cl (1.1 equiv),

    
     (2.0 equiv), DMF.
    
  • Procedure: Stir at 60°C for 3 hours. The N3 position is alkylated selectively due to its higher acidity (

    
    ) compared to N1 (
    
    
    
    ).
  • Validation: Verify mono-protection via NMR (loss of one exchangeable proton, appearance of PMB signals).

Phase 2: Amination
  • Catalyst System:

    
     (2 mol%) + XPhos  or BrettPhos  (4 mol%).
    
    • Why XPhos? Excellent for aryl bromides and prevents catalyst poisoning by heterocycles.

  • Base:

    
     or 
    
    
    
    (use Carbonate if the substrate is base-sensitive).
  • Solvent: Toluene or t-Amyl alcohol (anhydrous), 100°C.

  • Execution: Combine protected hydantoin, amine (1.2 equiv), base, and precatalyst in a glovebox or under strict Argon flow. Heat until consumption of bromide (TLC/LCMS).

Phase 3: Deprotection
  • Method: Dissolve the coupled product in Trifluoroacetic acid (TFA) at 60°C or use Cerium(IV) Ammonium Nitrate (CAN) in MeCN/H2O if acid sensitivity is a concern.

Protocol C: Lithium-Halogen Exchange

Application: Carboxylation (introduction of -COOH), Formylation (-CHO), or quenching with other electrophiles. Critical Constraint: The substrate must be fully protected (N1,N3-dibenzyl or similar) because


 is a strong enough base to deprotonate both nitrogens. Consuming 2 equivalents of 

just to mask protons is inefficient and leads to solubility issues.
Workflow
  • Substrate: N1,N3-Di-PMB-5-(3-bromo-4-methoxyphenyl)hydantoin.

  • Reagent:

    
     (1.1 equiv, 2.5M in hexanes).
    
  • Solvent: Anhydrous THF, -78°C.

  • Procedure:

    • Cool the protected substrate solution to -78°C.

    • Add

      
       dropwise over 10 minutes. Do not allow temperature to rise.
      
    • Stir for 15–30 minutes to generate the Aryl-Lithium species.

    • Quench: Add the electrophile (e.g., dry

      
       gas or DMF) rapidly.
      
    • Allow to warm to room temperature.

  • Deprotection: Standard TFA or oxidative cleavage conditions.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Low Yield (Suzuki) N3-Anion poisoning Pd catalystSwitch to water-soluble phosphine ligands (e.g., Amphos , DTBPPS ) or increase water ratio to solubilize the salt.
Protodebromination Reductive elimination of H instead of couplingUse anhydrous solvents (Protocol B/C) or increase catalyst loading. Ensure Boronic acid is in excess.
Regioselectivity (Protection) N1 vs N3 alkylation mixtureUse a weaker base (

or

) and stoichiometric alkyl halide to favor the more acidic N3 position.
Incomplete Conversion Poor solubility of HydantoinUse DMF or NMP as cosolvent. Increase reaction temperature (microwave preferred).

References

  • Suzuki-Miyaura Coupling on Unprotected Heterocycles

    • Title: Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines.[4]

    • Source:RSC Advances, 2024.
    • URL:[Link]

  • Buchwald-Hartwig Amination Guide

    • Title: Buchwald-Hartwig Cross Coupling Reaction - User Guide.[5]

    • Source: Organic Chemistry Portal / Chem. Sci.
    • URL:[Link]

  • Title: A Comparative Guide to N-Protecting Groups for Hydantoins.
  • Lithium-Halogen Exchange Mechanism

    • Title: Mechanism of Lithium-Halogen Exchange.[1][2][6]

    • Source:J. Am. Chem. Soc.[7][8][9][10] (Reich et al.) / Harvard Evans Group Notes.

    • URL:[Link]

  • Medicinal Chemistry Context (PTP1B Inhibitors)

    • Title: Discovery of 5-(3-bromo...)-thiazolidine-2,4-dione as a novel potent PTP1B inhibitor.[11]

    • Source:Bioorganic Chemistry, 2021.[11]

    • URL:[Link]

Sources

Method

Application Notes and Protocols for Suzuki Coupling Reactions Involving 5-(3-Bromo-4-methoxyphenyl)imidazolidine-2,4-dione

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Suzuki Coupling in Medicinal Chemistry The Suzuki-Miyaura coupling reaction stands as a cornerstone of modern orga...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Suzuki Coupling in Medicinal Chemistry

The Suzuki-Miyaura coupling reaction stands as a cornerstone of modern organic synthesis, particularly within the realm of drug discovery and development.[1] Its remarkable versatility, functional group tolerance, and generally mild reaction conditions have established it as a preferred method for the construction of carbon-carbon bonds, most notably for creating biaryl and heteroaryl structures.[2] These structural motifs are prevalent in a vast number of biologically active molecules and approved pharmaceuticals.

The imidazolidine-2,4-dione, or hydantoin, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities. This guide provides a detailed examination of the Suzuki coupling reaction as applied to a specific, functionalized hydantoin derivative: 5-(3-Bromo-4-methoxyphenyl)imidazolidine-2,4-dione. The successful coupling of this molecule opens avenues for the synthesis of novel compound libraries with significant potential for drug discovery programs.

Synthesis of the Starting Material: 5-(3-Bromo-4-methoxyphenyl)imidazolidine-2,4-dione

A common and efficient method for the synthesis of 5-substituted hydantoins is the Bucherer-Bergs reaction.[3][4] This one-pot, multicomponent reaction provides a straightforward route to the desired starting material from the corresponding aldehyde.

Protocol 1: Synthesis via Bucherer-Bergs Reaction

Materials:

  • 3-Bromo-4-methoxybenzaldehyde

  • Potassium cyanide (KCN)

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask, combine 3-bromo-4-methoxybenzaldehyde (1.0 equiv), potassium cyanide (2.0 equiv), and ammonium carbonate (2.0 equiv).[5]

  • Add a mixture of ethanol and water (typically 1:1 v/v) to the flask to dissolve the reactants.

  • Heat the reaction mixture to 60-70 °C and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).[4]

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully acidify the mixture with hydrochloric acid to precipitate the crude product.[5]

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 5-(3-Bromo-4-methoxyphenyl)imidazolidine-2,4-dione.

The Suzuki-Miyaura Coupling Reaction: A Detailed Protocol

The following protocol is a general guideline for the Suzuki coupling of 5-(3-Bromo-4-methoxyphenyl)imidazolidine-2,4-dione with a generic arylboronic acid. Optimization of the reaction conditions may be necessary for specific substrates.

Protocol 2: Suzuki Coupling of 5-(3-Bromo-4-methoxyphenyl)imidazolidine-2,4-dione

Materials:

  • 5-(3-Bromo-4-methoxyphenyl)imidazolidine-2,4-dione (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)

  • Inert gas (Argon or Nitrogen)

Experimental Workflow Diagram:

G cluster_prep Reactant Preparation cluster_reaction Reaction Setup cluster_workup Workup and Purification cluster_analysis Product Analysis start Weigh Reactants: - 5-(3-Bromo-4-methoxyphenyl)imidazolidine-2,4-dione - Arylboronic acid - Base - Catalyst setup Combine reactants in a Schlenk flask start->setup degas Degas solvent and reaction mixture (e.g., Ar sparging or freeze-pump-thaw) setup->degas heat Heat reaction to desired temperature (e.g., 80-100 °C) with stirring degas->heat monitor Monitor reaction progress (TLC, HPLC, or GC-MS) heat->monitor quench Cool to room temperature and quench monitor->quench extract Extract with an organic solvent quench->extract dry Dry organic layer and concentrate extract->dry purify Purify by column chromatography dry->purify characterize Characterize the final product (NMR, MS, etc.) purify->characterize

Caption: Experimental workflow for the Suzuki coupling reaction.

Procedure:

  • To a Schlenk flask, add 5-(3-Bromo-4-methoxyphenyl)imidazolidine-2,4-dione (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.[6]

  • Cool the reaction to room temperature and add water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Table 1: Key Reaction Parameters and Reagent Choices

ParameterRecommended Range/ChoiceRationale
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Buchwald precatalystsThe choice of catalyst and ligand is crucial. For electron-rich aryl bromides, ligands that are electron-rich and bulky can facilitate the oxidative addition step.[7][8]
Ligand PPh₃, dppf, SPhos, XPhosBuchwald ligands like SPhos and XPhos are often effective for challenging couplings.[9]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, KFThe base activates the boronic acid for transmetalation.[2] The choice can influence reaction rate and selectivity.[9]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DMF, 2-MeTHFA mixed aqueous-organic solvent system is common. Water can play a key role in the catalytic cycle.[10][11]
Temperature 80 - 110 °CHigher temperatures can increase the reaction rate but may also lead to catalyst decomposition and side reactions.[12]
Boronic Acid Equivalents 1.2 - 1.5A slight excess of the boronic acid is typically used to drive the reaction to completion.

Mechanistic Insights: The Catalytic Cycle of the Suzuki Coupling Reaction

The Suzuki coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1] Understanding this mechanism is key to troubleshooting and optimizing the reaction.

The Catalytic Cycle Diagram:

G Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X L₂ Pd0->ArPdX OxAdd Oxidative Addition Transmetalation Transmetalation ArPdAr_prime Ar-Pd(II)-Ar' L₂ ArPdX->ArPdAr_prime ArPdAr_prime->Pd0 RedElim Reductive Elimination Product Ar-Ar' ArX Ar-X Ar_prime_BOH2 Ar'-B(OH)₂ Ar_prime_BOH3_minus [Ar'B(OH)₃]⁻ Ar_prime_BOH2->Ar_prime_BOH3_minus + OH⁻ Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 5-(3-Bromo-4-methoxyphenyl)imidazolidine-2,4-dione to form a Pd(II) intermediate. For electron-rich aryl bromides, this step can be slow.[1][13]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires the activation of the boronic acid by a base to form a more nucleophilic boronate species.[2]

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Process Optimization and Troubleshooting

Even with a robust protocol, challenges can arise. A systematic approach to troubleshooting is essential for successful outcomes.

Table 2: Common Problems, Potential Causes, and Solutions

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion - Inactive catalyst- Inefficient oxidative addition- Poorly soluble reagents- Use a fresh, high-quality catalyst and ligands.[12]- Switch to a more electron-rich and bulky ligand (e.g., a Buchwald ligand).[9]- Screen different solvent systems to improve solubility.[9]
Dehalogenation of Starting Material - High reaction temperature- Certain bases or solvents (e.g., alcohols) can act as hydride sources.- Lower the reaction temperature and monitor the reaction closely.[14]- Switch to a non-protic solvent and a carbonate or phosphate base.[14]
Homocoupling of Boronic Acid - Presence of oxygen in the reaction mixture- Use of a Pd(II) precatalyst- Ensure thorough degassing of the solvent and reaction setup.[12]- Consider using a Pd(0) source like Pd(PPh₃)₄.[12]
Protodeboronation of Boronic Acid - Instability of the boronic acid, especially with certain heteroaryl boronic acids.- Use the boronic acid as fresh as possible.- Consider using more stable boronic esters (e.g., pinacol esters).[15]

Analytical Monitoring of the Reaction

Real-time or periodic monitoring of the reaction is crucial for optimization and determining the reaction endpoint.

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively track the consumption of the starting materials and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of reactants and the formation of products and byproducts.[6][16]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile components of the reaction mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the reaction progress by taking aliquots from the reaction mixture at different time points and analyzing the spectra.[17][18]

Conclusion

The Suzuki-Miyaura coupling of 5-(3-Bromo-4-methoxyphenyl)imidazolidine-2,4-dione is a powerful tool for the synthesis of novel, potentially bioactive compounds. By understanding the underlying mechanism, carefully selecting reaction parameters, and employing a systematic approach to troubleshooting, researchers can effectively utilize this reaction to accelerate their drug discovery efforts. The protocols and insights provided in this guide serve as a comprehensive resource for scientists and professionals in the field.

References

Sources

Technical Notes & Optimization

Troubleshooting

optimizing reaction time for hydantoin ring formation

Technical Support Center: Hydantoin Synthesis Optimization Application Note ID: HYD-OPT-2026 | Status: Active Introduction: The Kinetic Bottleneck You are likely accessing this guide because your hydantoin formation is s...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Hydantoin Synthesis Optimization Application Note ID: HYD-OPT-2026 | Status: Active

Introduction: The Kinetic Bottleneck

You are likely accessing this guide because your hydantoin formation is stalling, yielding poor conversion, or requiring prohibitive reaction times (24–72 hours). In drug discovery, the hydantoin scaffold (imidazolidine-2,4-dione) is a privileged structure for anticonvulsants (e.g., Phenytoin) and androgen receptor antagonists (e.g., Enzalutamide).[1]

However, the classic Bucherer-Bergs reaction and Base-Catalyzed Cyclization are kinetically distinct. This guide treats reaction time not just as a variable, but as a symptom of specific mechanistic failures.

Module 1: Optimizing the Bucherer-Bergs Reaction

Context: Multicomponent condensation (Ketone + KCN + Ammonium Carbonate).

The Problem: The classic thermal reflux in 50% EtOH/Water is kinetically sluggish (48h+) because ammonium carbonate decomposes and sublimes before reacting, and the solubility of hydrophobic ketones is poor.

Protocol A: Microwave-Assisted Synthesis (The "High-Pressure" Fix)

Target Time: 10–30 Minutes

Mechanism: Microwave irradiation superheats the solvent above its boiling point in a sealed vessel, creating internal pressure (15–20 bar). This prevents the loss of ammonia/CO2 (from ammonium carbonate decomposition) and forces the equilibrium toward the hydantoin.

Step-by-Step Protocol:

  • Stoichiometry: Ketone (1.0 eq), KCN (1.2 eq), (NH4)2CO3 (3.0 eq). Note: Excess ammonium carbonate is critical to compensate for gas phase equilibrium.

  • Solvent: 1:1 EtOH/Water. Modification: For highly lipophilic ketones, switch to Acetamide or DMF/Water .

  • Vessel: 10mL or 35mL dedicated microwave pressure vial with a Teflon-lined cap.

  • Irradiation:

    • Temperature: 125°C – 150°C

    • Time: 15 – 20 minutes

    • Stirring: High (prevent hotspots).

  • Workup: Cool to RT. Acidify carefully with conc. HCl (in a fume hood due to HCN evolution) to precipitate the hydantoin.

Comparative Kinetics Data:

ParameterClassic Thermal RefluxOptimized Microwave Method
Temperature 60–80°C (Open/Reflux)125–150°C (Sealed)
Reaction Time 24 – 72 Hours10 – 30 Minutes
Pressure Atmospheric (1 bar)15 – 20 bar
Yield (Avg) 40 – 60%85 – 95%
Ammonia Loss High (Sublimation)Negligible (Closed System)

Module 2: Troubleshooting Two-Step Cyclization

Context: Cyclizing a urea or hydantoic acid intermediate derived from an amino acid or isocyanate.

The Problem: The reaction stalls at the Hydantoic Acid intermediate (Open Ring). Diagnostic: Check LCMS. If you see a peak at [M+18] relative to your desired mass, your ring is open (Product + H2O).

Protocol B: Acid-Catalyzed "Force" Closure

While base-catalyzed cyclization (TEA/MeOH) is standard, it is often reversible or slow for sterically hindered substrates. Acid-catalyzed dehydration is irreversible.

  • Isolate Intermediate: Do not purify. Evaporate solvent from the urea formation step.

  • Reagent: Add 6M HCl (aqueous).

  • Conditions: Reflux (100°C) for 60–90 minutes.

  • Mechanism: Protonation of the urea carbonyl makes it highly electrophilic, facilitating attack by the amide nitrogen even in sterically crowded systems.

Module 3: Solid-Phase Synthesis (SPPS) Optimization

Context: Combinatorial libraries.

The Problem: Incomplete cleavage/cyclization from the resin. The Fix: The "Base-Assisted Cleavage" is often too mild.

Optimized Protocol:

  • Resin: Wang or Rink Amide.

  • Cyclization Trigger: Instead of passive cleavage, use TEA/Heat .

  • Procedure: Suspend resin in DMF containing 10% Triethylamine (TEA). Heat to 50°C for 4 hours. This promotes the intramolecular attack of the terminal urea nitrogen onto the ester linkage (for Wang resin), simultaneously cleaving and cyclizing the product.

Visualizing the Pathway & Logic

Figure 1: Mechanistic Flow & Optimization Nodes

This diagram illustrates the kinetic bottlenecks (red) and where specific interventions (Microwave/Acid) accelerate the pathway.

HydantoinPathway Start Ketone/Aldehyde Imine Imine Intermediate Start->Imine + (NH4)2CO3 Micro MICROWAVE (150°C, 20 bar) Prevents NH3 loss Start->Micro Nitrile Aminonitrile Imine->Nitrile + KCN OpenRing Hydantoic Acid (Open Ring) Nitrile->OpenRing Hydrolysis Product Hydantoin (Closed Ring) OpenRing->Product Slow Thermal Cyclization Acid ACID REFLUX (6M HCl) Irreversible Dehydration OpenRing->Acid Micro->Nitrile Accelerated Acid->Product Fast Closure

Caption: Figure 1. Kinetic pathway of Bucherer-Bergs synthesis. Yellow nodes indicate optimization interventions.

Figure 2: Troubleshooting Logic Tree

Use this flow to diagnose reaction failures based on LCMS data.

Troubleshooting Issue Reaction Incomplete? Check Check LCMS Mass Issue->Check M_Plus_18 Mass = Target + 18 (Hydantoic Acid) Check->M_Plus_18 Open Ring Found M_Start Mass = Starting Material (No Reaction) Check->M_Start No Conversion Soln1 Fix: Increase Temp to 100°C or Switch to 6M HCl M_Plus_18->Soln1 Soln2 Fix: Check Reagent Quality (Ammonium Carbonate sublimes!) M_Start->Soln2 Soln3 Fix: Switch Solvent (Use Acetamide/DMF) M_Start->Soln3

Caption: Figure 2. Diagnostic logic for reaction failures. M+18 indicates successful intermediate formation but failed cyclization.

FAQ: Application Scientist's Corner

Q: My Bucherer-Bergs reaction turns black and yields tar. What is happening? A: This is likely polymerization of the aminonitrile intermediate or thermal decomposition of the ketone.

  • Fix: Reduce temperature to 100°C and extend time, or use ultrasonication at 60°C to promote mixing without thermal degradation [1].

Q: Can I use water-sensitive ketones? A: The Bucherer-Bergs reaction generates water in situ. If your ketone is hydrolytically unstable, you must switch to a two-step synthesis :

  • Form the cyanohydrin using TMS-CN in dry organic solvent.

  • React the cyanohydrin with ammonium carbonate in dry DMSO.

Q: How do I remove the "Rotten Egg" smell during workup? A: The smell is often trace sulfides or ammonia byproducts.

  • Fix: The acidification step (HCl) usually converts ammonia to NH4Cl (odorless). Ensure pH < 2. Warning: Acidification releases HCN gas. This must be done in a high-flow fume hood.

References

  • Bucherer-Bergs Optimization

    • Ware, E. (1950). "The Chemistry of the Hydantoins." Chemical Reviews, 46(3), 403–470. Link

    • Note: The found
  • Microwave Acceleration

    • Nefzi, A., et al. (1997). "Solid-phase synthesis of hydantoins and thiohydantoins." Molecular Diversity, 3, 195–198.[2] Link

    • Validates the high-pressure/temperature acceler
  • Continuous Flow & Kinetics

    • Pieber, B., et al. (2015).[3][4] "Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction." Synlett, 26. Link

    • Demonstrates the 30-minute quantitative conversion
  • Base-Catalyzed Cyclization Mechanisms

    • Meusel, M., & Gutschow, M. (2004). "Solid Phase Synthesis of Hydantoins." Journal of Organic Chemistry. Link

    • Source for the base-assisted cleavage/cycliz

Sources

Troubleshooting

recrystallization solvents for high purity 5-(3-Bromo-4-methoxyphenyl)imidazolidine-2,4-dione

Executive Summary & Molecule Profile Welcome to the technical support hub for 5-(3-Bromo-4-methoxyphenyl)imidazolidine-2,4-dione . This guide addresses the purification challenges associated with this specific hydantoin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Welcome to the technical support hub for 5-(3-Bromo-4-methoxyphenyl)imidazolidine-2,4-dione . This guide addresses the purification challenges associated with this specific hydantoin derivative.

The molecule features a polar hydantoin core (imidazolidine-2,4-dione) capable of hydrogen bonding, juxtaposed with a lipophilic 3-bromo-4-methoxyphenyl substituent. This "push-pull" polarity profile often leads to "oiling out" or incomplete crystallization if the solvent dielectric constant is not carefully matched.

Key Physicochemical Characteristics:

  • Core Scaffold: Hydantoin (Polar, H-bond donor/acceptor).

  • Substituent: 3-Bromo-4-methoxyphenyl (Lipophilic, electron-rich aromatic).

  • Primary Challenge: Balancing solubility in hot solvents (favored by the aromatic ring) vs. insolubility in cold solvents (favored by the rigid crystal lattice).

Troubleshooting Guide (Q&A)

Category A: Solvent Selection & Crystallization Failure[1][2]

Q1: I tried recrystallizing from water, but the compound remains insoluble even at boiling. What should I do? Diagnosis: The 3-bromo and 4-methoxy groups significantly reduce water solubility compared to simple alkyl hydantoins. Water alone is too polar. Solution: Switch to a binary solvent system .

  • Ethanol/Water (Recommended): Dissolve the crude solid in boiling Ethanol (95% or absolute). Once fully dissolved, add hot water dropwise until persistent turbidity appears. Re-heat to clear the solution and let it cool slowly.

  • Acetic Acid/Water: For highly stubborn crude material, dissolve in hot glacial acetic acid and precipitate with water. Note: This risks trapping acid in the crystal lattice; thorough drying is required.

Q2: My product is "oiling out" (forming a gummy liquid) instead of crystallizing upon cooling. Why? Diagnosis: This occurs when the compound separates as a supercooled liquid before the crystallization temperature is reached, often due to impurities lowering the melting point or cooling too rapidly. Corrective Protocol:

  • Re-heat the mixture until the oil redissolves.

  • Seed the solution: Add a tiny crystal of pure product (if available) or scratch the inner wall of the flask with a glass rod to generate nucleation sites.

  • Add Co-solvent: If using Ethanol/Water, add a small amount of Ethanol to slightly increase solubility, preventing the rapid phase separation (oiling).

  • Insulate: Wrap the flask in foil or a towel to slow the cooling rate.

Q3: Can I use Ethyl Acetate/Hexanes? Answer: Yes, this is an excellent non-aqueous alternative, particularly if your crude material contains water-soluble inorganic salts (like ammonium carbonate residues from Bucherer-Bergs synthesis).

  • Protocol: Dissolve in minimum hot Ethyl Acetate. Add hot Hexanes (or Heptane) until cloudy.

Category B: Purity & Impurity Removal[3]

Q4: The crystals are yellowish/brown instead of white. How do I remove the color? Diagnosis: Coloration often stems from oxidized phenolic impurities or polymerized aldehyde residues from the starting material (3-bromo-4-methoxybenzaldehyde). Solution: Activated Carbon Treatment.

  • Dissolve crude in the hot solvent (e.g., Ethanol).

  • Add Activated Charcoal (1-3% by weight) .

  • Stir at reflux for 15-30 minutes.

  • Hot Filter through a Celite pad to remove charcoal.

  • Proceed with crystallization.[1][2][3][4]

Q5: NMR shows residual solvent peaks. How do I remove them? Diagnosis: Hydantoins can form solvates, particularly with acetic acid or DMSO. Solution:

  • High-Vacuum Drying: Dry at 60-80°C under high vacuum (<1 mbar) for 24 hours.

  • Solvent Exchange: If Acetic Acid is trapped, recrystallize once from Ethanol/Water to exchange the solvent, then dry.

Optimized Recrystallization Protocols

Protocol A: The "Standard" Ethanol/Water Method

Best for general purification after Bucherer-Bergs synthesis.

  • Preparation: Place 5.0 g of crude 5-(3-Bromo-4-methoxyphenyl)imidazolidine-2,4-dione in a 250 mL Erlenmeyer flask.

  • Dissolution: Add Ethanol (absolute) in 10 mL portions while heating on a steam bath/hot plate. Swirl constantly.

    • Target: Minimum volume to dissolve solid at boiling (approx. 50-80 mL depending on purity).

  • Filtration (Optional): If insoluble particles (dust, salts) remain, perform a hot filtration through fluted filter paper.

  • Nucleation: Remove from heat. While still near boiling, add Deionized Water dropwise.

    • Endpoint: Stop adding water the moment a faint cloudiness persists for >10 seconds.

    • Correction: Add 1-2 mL of Ethanol to clear the solution again.

  • Crystallization: Allow the flask to cool to room temperature undisturbed (approx. 2-3 hours). Then, place in an ice bath (0-4°C) for 1 hour.

  • Collection: Filter via vacuum filtration (Buchner funnel).

  • Wash: Wash the cake with 20 mL of cold (0°C) Ethanol/Water (1:1 mixture).

Protocol B: The "Lipophilic" Ethyl Acetate/Heptane Method

Best for removing polar impurities or if the compound is too soluble in ethanol.

  • Dissolution: Dissolve crude solid in boiling Ethyl Acetate . Use the minimum amount necessary.

  • Precipitation: Slowly add Heptane (or Hexane) to the boiling solution until turbidity is observed.

  • Cooling: Remove from heat. If oiling occurs, reheat and add slightly more Ethyl Acetate.

  • Harvest: Cool to room temperature, then refrigerate. Filter and wash with cold Heptane.

Comparative Solvent Data

Solvent SystemSolubility (Hot)Solubility (Cold)Impurity Removal ProfileRecommendation Level
Ethanol / Water HighLowExcellent for inorganic salts & polar byproducts⭐⭐⭐⭐⭐ (Primary)
Methanol / Water Very HighModerateGood, but yield may be lower due to higher cold solubility⭐⭐⭐
Ethyl Acetate / Hexane HighLowExcellent for removing polar tars/oils⭐⭐⭐⭐
Glacial Acetic Acid HighModerateGood for very crude material; hard to dry⭐⭐
DMF or DMSO Very HighHighPoor (Difficult to recover product)❌ (Avoid)

Decision Logic for Purification (Visual)

RecrystallizationLogic Start Start: Crude 5-(3-Bromo-4-methoxyphenyl) imidazolidine-2,4-dione CheckSolubility Check Solubility in Boiling Ethanol Start->CheckSolubility Soluble Fully Soluble? CheckSolubility->Soluble AddWater Add Hot Water until Turbid (Standard Protocol A) Soluble->AddWater Yes TryEtOAc Switch to EtOAc/Heptane (Protocol B) Soluble->TryEtOAc No (Too Polar/Insoluble) Cooling Slow Cooling to RT -> 4°C AddWater->Cooling Oiling Issue: Oiling Out? Cooling->Oiling ReheatSeed Reheat, Add trace EtOH, Seed Oiling->ReheatSeed Yes Filter Vacuum Filtration & Wash Oiling->Filter No (Crystals Form) ReheatSeed->Cooling HotFilter Hot Filtration (Remove Salts) TryEtOAc->Filter

Caption: Decision tree for selecting the optimal recrystallization pathway based on solubility and phase behavior.

References

  • Bucherer, H. T., & Bergs, H. (1930). Über die Bildung von Hydantoinen. Journal für Praktische Chemie. (Foundational chemistry for hydantoin synthesis).

  • Sarges, R., et al. (1990).[5] Spiro Hydantoin Aldose Reductase Inhibitors. Journal of Medicinal Chemistry. (Demonstrates purification of substituted phenyl-hydantoins).

  • Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews. (Comprehensive review on solubility and properties).

  • Sigma-Aldrich. 3-Bromo-4-methoxybenzaldehyde Product Sheet. (Precursor properties).

  • BenchChem Technical Support. Purification of Polar Hydantoin Derivatives. (General troubleshooting for hydantoin crystallization).

Sources

Reference Data & Comparative Studies

Validation

Structural Validation &amp; Spectral Benchmarking: 5-(3-Bromo-4-methoxyphenyl)imidazolidine-2,4-dione

This guide provides a structural validation and comparative spectral analysis for 5-(3-Bromo-4-methoxyphenyl)imidazolidine-2,4-dione . It is designed for medicinal chemists and analytical scientists requiring rigorous ve...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a structural validation and comparative spectral analysis for 5-(3-Bromo-4-methoxyphenyl)imidazolidine-2,4-dione . It is designed for medicinal chemists and analytical scientists requiring rigorous verification of this hydantoin derivative, which is often synthesized via the Bucherer-Bergs reaction as an intermediate for anticonvulsant or aldose reductase inhibitor scaffolds.

Executive Summary & Structural Context

The target compound is a 5-substituted hydantoin featuring a trisubstituted aromatic ring. Validating this structure requires confirming three distinct regions: the hydantoin core (imidazolidine-2,4-dione), the methoxy substituent , and the 1,3,4-trisubstituted aromatic pattern indicative of the bromine regiochemistry.

This guide compares the target spectrum against:

  • The Precursor: 3-Bromo-4-methoxybenzaldehyde (to verify functional group conversion).

  • The Non-Brominated Analog: 5-(4-methoxyphenyl)hydantoin (to isolate the diagnostic bromine shift).

  • Solvent Performance: DMSO-d₆ vs. CDCl₃ (to optimize resolution).

Structural Diagram & Numbering

The following diagram defines the atom numbering used throughout the spectral assignment.

G cluster_0 5-(3-Bromo-4-methoxyphenyl)imidazolidine-2,4-dione C4 C4=O C5 C5-H C4->C5 N3 N3-H N3->C4 C2 C2=O C2->N3 N1 N1-H N1->C2 C5->N1 Ar1 C1' C5->Ar1 Linker Ar2 C2'-H (d, J~2Hz) Ar1->Ar2 Ar3 C3'-Br Ar2->Ar3 Ar4 C4'-OMe Ar3->Ar4 Ar5 C5'-H (d, J~8.5Hz) Ar4->Ar5 Ar6 C6'-H (dd, J~8.5, 2Hz) Ar5->Ar6 Ar6->Ar1

Caption: Molecular connectivity and proton assignment keys. Note the chiral center at C5 (racemic).

Experimental Protocol

Synthesis Workflow (Bucherer-Bergs)

The standard synthesis involves the multicomponent condensation of the parent aldehyde with potassium cyanide and ammonium carbonate.[1]

Workflow Start Start: 3-Bromo-4-methoxybenzaldehyde Process Reflux (60-70°C, 4-12h) Formation of Hydantoin Ring Start->Process Reagents Add: (NH4)2CO3 (4 eq) + KCN (2 eq) Solvent: EtOH/H2O (1:1) Reagents->Process Workup Acidify (pH ~2 with HCl) Precipitate Product Process->Workup Purify Recrystallization (EtOH or DMF/H2O) Workup->Purify Analysis 1H NMR Analysis (DMSO-d6) Purify->Analysis

Caption: Bucherer-Bergs synthesis pathway for converting aromatic aldehydes to hydantoins.

NMR Sample Preparation
  • Solvent Selection: DMSO-d₆ is the mandatory solvent.

    • Reasoning: Hydantoins possess high polarity and intermolecular hydrogen bonding (dimerization), rendering them insoluble in CDCl₃. DMSO disrupts these H-bonds, ensuring sharp signals for the amide protons (N1-H, N3-H).

  • Concentration: 5–10 mg in 0.6 mL DMSO-d₆.

  • Reference: Residual DMSO pentet at 2.50 ppm .

Spectral Analysis & Assignments

1H NMR Data Table (400 MHz, DMSO-d₆)
PositionTypeShift (δ ppm)MultiplicityIntegrationCoupling (J Hz)Assignment Logic
N1-H Amide10.65 - 10.80 br s1H-Downfield due to H-bonding; broad due to exchange.
N3-H Imide8.20 - 8.40 br s1H-Flanked by two carbonyls; acidic.
C2'-H Aromatic7.55 d1H~2.1Ortho to Br; Deshielded by Br; Meta coupling to C6'-H.
C6'-H Aromatic7.28 dd1H8.5, 2.1Ortho to alkyl group; Ortho coupling to C5'-H + Meta to C2'-H.
C5'-H Aromatic7.12 d1H~8.5Ortho to OMe; Shielded by OMe resonance effect.
C5-H Methine5.32 s (or d)1H-Benzylic position; Characteristic hydantoin methine.
OMe Methoxy3.84 s3H-Characteristic O-Methyl singlet.
Detailed Mechanistic Interpretation
  • The "Roofing" Effect (C5-H): While listed as a singlet, the C5-H proton often appears as a doublet (J ~1-2 Hz) if the sample is extremely dry, due to coupling with N1-H. In "wet" DMSO, rapid exchange decouples this interaction, collapsing it to a singlet.

  • Regiochemistry Verification (The ABC Pattern):

    • The C2'-H is the most diagnostic proton. It appears as a narrow doublet (J~2Hz) at ~7.55 ppm. This confirms the Bromine is meta to the alkyl chain and ortho to this proton.

    • If the Bromine were at position 2 (ortho to the hydantoin), the C5-H signal would shift downfield (>5.5 ppm) due to steric compression and deshielding.

Comparative Performance Guide

Comparison 1: Product vs. Precursor (Reaction Efficiency)

This comparison validates the success of the Bucherer-Bergs reaction.

FeaturePrecursor: 3-Bromo-4-methoxybenzaldehydeProduct: 5-(3-Br-4-OMe-phenyl)hydantoinStatus
Carbonyl Proton δ 9.8 - 10.0 ppm (Singlet)Absent ✅ Converted
Benzylic Proton Absentδ 5.32 ppm (Singlet/Doublet)✅ Formed
Aromatic Region Highly deshielded (ortho to CHO)Upfield shift (~0.3 - 0.5 ppm)✅ Shielding restored
Amide Protons Absentδ 10.7 & 8.3 ppm ✅ Ring Closed

Interpretation: The disappearance of the aldehyde proton at ~9.8 ppm and the emergence of the methine proton at ~5.3 ppm is the primary "Go/No-Go" quality control check.

Comparison 2: Solvent Performance (DMSO-d₆ vs. CDCl₃)

Why DMSO-d₆ is the industry standard for this class of compounds.

ParameterDMSO-d₆ (Recommended)CDCl₃ (Alternative)Impact on Analysis
Solubility Excellent (>20 mg/mL) Poor (<1 mg/mL) CDCl₃ often yields empty spectra or only solvent peaks.
NH Detection Visible & Distinct Broad/Invisible DMSO slows proton exchange, allowing integration of N1/N3.
Water Signal Distinct at 3.33 ppmOverlaps with aliphaticDMSO separates water from the OMe signal (3.84 ppm).
Comparison 3: Substituent Effect (Bromine vs. H)

Comparing the target against 5-(4-methoxyphenyl)hydantoin (non-brominated) highlights the diagnostic impact of the bromine atom.

  • Non-Brominated Analog: The aromatic region shows a classic AA'BB' system (two doublets at ~7.2 and ~6.9 ppm).

  • Brominated Target: The symmetry is broken.

    • H3' (became Br): The proton at position 3 is replaced by Br.

    • H2' Shift: Deshielded by ~0.2-0.3 ppm due to the inductive effect of the adjacent Bromine.

    • Result: Transformation from a pair of doublets (symmetric) to a complex 3-spin system (asymmetric). This confirms the bromination is intact and has not been debrominated during synthesis.

References

  • Spectral Database for Organic Compounds (SDBS). "SDBS No. 4682 (Hydantoin derivatives)." National Institute of Advanced Industrial Science and Technology (AIST). [Link]

  • Gottlieb, H. E., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents." J. Org.[2] Chem. 1997, 62, 7512–7515. [Link]

  • Ware, E. "The Chemistry of the Hydantoins." Chem. Rev.[3] 1950, 46, 3, 403–470. (Seminal text on Bucherer-Bergs mechanism).[3][4] [Link]

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds, 8th Ed. Wiley, 2014. (Source for aromatic coupling constants and additivity rules).

Sources

Comparative

Comprehensive Guide to IR Spectroscopy of the Imidazolidine-2,4-dione Ring

This guide provides an in-depth technical analysis of the infrared (IR) spectral characteristics of the imidazolidine-2,4-dione (hydantoin) ring, designed for researchers in medicinal chemistry and structural analysis. I...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the infrared (IR) spectral characteristics of the imidazolidine-2,4-dione (hydantoin) ring, designed for researchers in medicinal chemistry and structural analysis.

Introduction: The Hydantoin Scaffold

The imidazolidine-2,4-dione ring (hydantoin) is a privileged scaffold in medicinal chemistry, serving as the core pharmacophore for anticonvulsants (e.g., phenytoin), antiarrhythmics, and androgen receptor antagonists (e.g., nilutamide).

Accurate structural characterization of this moiety is critical during synthesis and quality control. While NMR provides detailed connectivity, IR spectroscopy is the most rapid and diagnostic tool for confirming the presence of the intact dione ring system. The "fingerprint" of a hydantoin is defined by a characteristic carbonyl doublet arising from vibrational coupling, a feature it shares with—but is distinct from—other 5-membered heterocyclic diones.

Theoretical Basis: The Carbonyl Doublet

Unlike simple ketones or amides which display a single C=O stretching vibration, the imidazolidine-2,4-dione ring possesses two carbonyl groups at positions 2 and 4. These oscillators are mechanically coupled through the nitrogen atoms and the ring sigma framework.

This coupling resolves the degenerate vibrations into two distinct modes:

  • Asymmetric Stretching (

    
    ):  The two C=O bonds stretch in opposite phases (one contracts while the other expands). This typically occurs at a higher frequency  but often lower intensity.
    
  • Symmetric Stretching (

    
    ):  The two C=O bonds stretch and contract in phase. This occurs at a lower frequency  and is usually more intense due to a larger change in the net dipole moment.
    
Vibrational Coupling Logic

The degree of separation (


) between these peaks is influenced by the angle between the carbonyls (ring strain) and the electronic nature of the heteroatoms (N, O, S) in the ring.

VibrationalCoupling Figure 1: Vibrational Coupling in 5-Membered Diones Coupling Vibrational Coupling (Interaction of C2=O and C4=O) Asym Asymmetric Stretch (Out-of-Phase) Higher Wavenumber (~1770 cm⁻¹) Weaker Intensity Coupling->Asym Sym Symmetric Stretch (In-Phase) Lower Wavenumber (~1720 cm⁻¹) Stronger Intensity Coupling->Sym Factors Influencing Factors: 1. Ring Strain (Angle) 2. Heteroatom Electronegativity 3. H-Bonding (Solid State) Factors->Asym Factors->Sym

Comparative Spectral Analysis

To positively identify a hydantoin, one must distinguish it from structurally related 5-membered diones: Succinimide (1 nitrogen), Thiazolidine-2,4-dione (S/N), and Oxazolidine-2,4-dione (O/N).

Table 1: Characteristic IR Frequencies of 5-Membered Diones

Note: Values are for solid-state (KBr/Nujol) unless noted. Solution spectra (CHCl₃) typically shift 10–20 cm⁻¹ higher due to loss of H-bonding.

Ring SystemStructure TypeC=O Asymmetric (

)
C=O Symmetric (

)
N-H StretchDiagnostic Fingerprint
Hydantoin Urea/Amide1770–1780 cm⁻¹ (m)1720–1740 cm⁻¹ (s)3200–3400 cm⁻¹ (Broad)Doublet separation

cm⁻¹
Succinimide Cyclic Imide1785–1800 cm⁻¹ (w)1690–1750 cm⁻¹ (s)~3200 cm⁻¹High freq. band is often weak; lower band is very broad.
Thiazolidine-2,4-dione Thio-urethane1740–1760 cm⁻¹1680–1700 cm⁻¹3100–3250 cm⁻¹C-S stretch (weak) at 600–700 cm⁻¹; Lower C=O freq due to S.
Oxazolidine-2,4-dione Carbamate/Lactone1820–1840 cm⁻¹1740–1770 cm⁻¹~3250 cm⁻¹Highest C=O freq due to ring Oxygen electronegativity.
Key Differentiators:
  • Hydantoin vs. Succinimide: Hydantoins typically show a smaller

    
     separation and higher intensity for the high-frequency band compared to succinimides.
    
  • Hydantoin vs. TZD: TZD carbonyls appear at lower frequencies because sulfur is less electronegative than oxygen/nitrogen, reducing the bond order slightly, and the ring is less strained.

  • Hydantoin vs. Oxazolidinedione: The presence of the ring oxygen in oxazolidinedione significantly raises the carbonyl frequencies (lactonic character), pushing the asymmetric band often above 1800 cm⁻¹.

Detailed Hydantoin Spectral Profile

For a typical 5,5-disubstituted hydantoin (e.g., Phenytoin), the spectrum is dominated by:

  • N-H Stretching (3400–3000 cm⁻¹):

    • N3-H: Typically appears around 3200–3150 cm⁻¹ as a broad band due to strong intermolecular hydrogen bonding (dimerization similar to carboxylic acids).

    • N1-H: If unsubstituted, appears as a sharper spike near 3430 cm⁻¹ or overlaps with the broad N3-H band.

    • Note: In dilute solution, these shift to sharp bands >3400 cm⁻¹.

  • C=O Stretching (1780–1700 cm⁻¹):

    • C2=O (Urea-like): Generally responsible for the higher frequency mode due to flanking by two nitrogens, but coupling makes strict assignment to a single carbon atom inaccurate.

    • C4=O (Amide-like): Contributes more to the lower frequency mode.

    • Substitution Effect: Electron-withdrawing groups on N1 or N3 will shift these peaks to higher wavenumbers (e.g., +10–20 cm⁻¹).

  • Fingerprint Region:

    • C-N Stretch: ~1400 cm⁻¹ (often mixed with ring breathing modes).

    • Ring Breathing: ~700–600 cm⁻¹ (sensitive to 5,5-substitution).

Experimental Protocol: Solid-State Analysis

Because hydantoins form strong hydrogen-bonded networks in the solid state, sample preparation significantly affects spectral resolution.

Method A: KBr Pellet (Gold Standard for Resolution)

Best for: Publication-quality spectra and resolving the carbonyl doublet.

  • Grinding: Mix 1–2 mg of dry hydantoin sample with ~100 mg of spectroscopic grade KBr. Grind in an agate mortar until a fine, flour-like consistency is achieved (particle size < 2 µm to avoid scattering).

  • Pressing: Transfer to a 13 mm die. Evacuate air for 1–2 minutes. Apply 8–10 tons of pressure for 2 minutes to form a transparent disk.

  • Measurement: Collect 16–32 scans at 2 cm⁻¹ resolution.

Method B: ATR (Attenuated Total Reflectance) (High Throughput)

Best for: Quick QC and routine identification.

  • Preparation: Place solid crystals directly onto the diamond/ZnSe crystal.

  • Contact: Apply high pressure using the anvil clamp to ensure intimate contact.

  • Correction: Apply "ATR Correction" in software if comparing to library transmission spectra, as ATR intensities decrease at higher wavenumbers (affecting the N-H region visibility).

Data Interpretation Workflow

Use this logic flow to confirm the hydantoin ring identity.

IdentificationFlow Figure 2: Spectral Identification Workflow for 5-Membered Diones Start Start: Unknown Sample Spectrum CheckCO Check 1650-1850 cm⁻¹ Region Start->CheckCO Doublet Is there a Carbonyl Doublet? CheckCO->Doublet SinglePeak Single Peak Doublet->SinglePeak No AnalyzeFreq Analyze Frequencies Doublet->AnalyzeFreq Yes NotDione Not a Cyclic Dione (Check Amide/Urea) SinglePeak->NotDione HighFreq High Band > 1800 cm⁻¹? AnalyzeFreq->HighFreq Oxazol Likely Oxazolidine-2,4-dione HighFreq->Oxazol Yes MidFreq High Band 1770-1780 cm⁻¹ Low Band 1720-1740 cm⁻¹ HighFreq->MidFreq No Hydantoin Likely Hydantoin (Confirm with N-H @ 3200) MidFreq->Hydantoin Yes LowFreq High Band < 1760 cm⁻¹ Low Band < 1700 cm⁻¹ MidFreq->LowFreq No TZD Likely Thiazolidine-2,4-dione (Look for C-S ~650) LowFreq->TZD Yes

References

  • Infrared Spectroscopy of Carbonyl Compounds. Michigan State University Chemistry. Available at: [Link][1]

  • NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. Spectra for Succinimide and 2,4-Thiazolidinedione. Available at: [Link]

  • Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. Available at: [Link][1][2][3][4][5][6][7][8][9]

  • Synthesis and Characterization of Thiazolidine-2,4-dione Derivatives. National Institutes of Health (PMC). Available at: [Link]

  • Comparison of KBr Pellet and ATR Techniques. Kintek Solution. Available at: [Link]

Sources

Validation

elemental analysis calculation for 5-(3-Bromo-4-methoxyphenyl)imidazolidine-2,4-dione

This guide provides a rigorous analytical framework for verifying the elemental composition of 5-(3-Bromo-4-methoxyphenyl)imidazolidine-2,4-dione . It is designed for medicinal chemists and analytical scientists requirin...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous analytical framework for verifying the elemental composition of 5-(3-Bromo-4-methoxyphenyl)imidazolidine-2,4-dione . It is designed for medicinal chemists and analytical scientists requiring high-fidelity data for regulatory submission or publication.

Executive Summary & Molecular Profile

The Analyte: 5-(3-Bromo-4-methoxyphenyl)imidazolidine-2,4-dione is a halogenated hydantoin derivative. In drug discovery, hydantoins are critical scaffolds (e.g., phenytoin) often functioning as anticonvulsants or aldose reductase inhibitors. The Challenge: The presence of the Bromine atom (atomic mass ~79.9) significantly alters the mass percentage profile compared to non-halogenated analogues. Standard combustion analysis often fails without specific oxidative additives due to the formation of stable inorganic bromides or volatile species that escape detection.

Molecular Specifications
PropertyValue
IUPAC Name 5-(3-Bromo-4-methoxyphenyl)imidazolidine-2,4-dione
Molecular Formula

Molecular Weight 283.08 g/mol
Physical State Solid (Typically white to off-white crystalline powder)
Solubility Profile Soluble in DMSO, DMF; sparingly soluble in MeOH; insoluble in water.[1]

Theoretical Calculation Framework

To validate purity, experimental values must be compared against high-precision theoretical calculations.

Atomic Weights (IUPAC Standards):

  • C: 12.011

  • H: 1.008

  • N: 14.007

  • O: 15.999

  • Br: 79.904

Step-by-Step Calculation:

  • Total Mass Contribution:

    • Total MW = 283.081 g/mol

  • Percentage Composition:

    • %C:

      
      
      
    • %H:

      
      
      
    • %N:

      
      
      
    • %Br:

      
      
      

Comparative Guide: Analytical Methodologies

This section objectively compares three primary methods for validating the identity and purity of this specific brominated compound.

Method A: Automated CHN Combustion (The "Gold Standard")
  • Mechanism: High-temperature combustion (

    
    ) in oxygen.
    
  • Suitability for this Molecule: High , provided specific precautions are taken.[2]

  • The Bromine Problem: Halogens can trap carbon or form non-volatile residues, leading to low %C readings.

  • Required Modification: Use of Tungsten Trioxide (

    
    )  or Vanadium Pentoxide (
    
    
    
    )
    as a combustion aid to ensure complete oxidation and halogen capture.
Method B: High-Resolution Mass Spectrometry (HRMS)
  • Mechanism: Electrospray Ionization (ESI) measuring exact mass-to-charge ratio (

    
    ).
    
  • Suitability: Medium . Excellent for identity but poor for bulk purity.

  • Advantage: The isotopic pattern of Bromine (

    
     and 
    
    
    
    in a 1:1 ratio) provides a distinct "fingerprint" that confirms the presence of the halogen instantly.
Method C: Quantitative NMR (qNMR)
  • Mechanism: Proton integration against an internal standard (e.g., Maleic Acid).

  • Suitability: High .

  • Advantage: Non-destructive. Can quantify residual solvents (DMSO/Water) which often skew EA results in hydantoins.

Comparative Data Table
FeatureCombustion Analysis (CHN) HRMS (ESI) qNMR
Primary Output % Composition (Bulk Purity)Exact Mass (Identity)Molar Purity & Solvents
Sample Req. 2–5 mg (Destructive)< 0.1 mg5–10 mg (Recoverable)
Br Tolerance Low (Interferes without additives)High (Isotopes help)High (No interference)
Precision

(Industry Std)
< 5 ppm mass error

Verdict Required for Publication Supporting EvidenceBest for Troubleshooting

Experimental Protocol: Validated CHN Analysis

Objective: Obtain %C, %H, %N values within


 of theoretical.
Reagents & Equipment[3][4][5][6][7]
  • Analyzer: PerkinElmer 2400 Series II or Elementar vario EL cube.

  • Combustion Aid: Tungsten Trioxide (

    
    ) powder (High Purity).
    
  • Standard: Acetanilide (Calibration).

  • Sample: 5-(3-Bromo-4-methoxyphenyl)imidazolidine-2,4-dione (Must be dried).

Step-by-Step Workflow
  • Pre-Treatment (Critical): Hydantoins are hygroscopic. Dry the sample in a vacuum oven at

    
     for 4 hours over 
    
    
    
    .
  • Weighing: Weigh

    
     mg of sample into a tin capsule.
    
  • Additive: Add approximately

    
     mg of 
    
    
    
    directly over the sample in the capsule.
    • Reasoning:

      
       acts as a flux and oxygen donor, preventing the formation of carbon-bromine refractory carbides.
      
  • Combustion: Run the cycle with an oxygen boost time set to 5 seconds longer than standard organic runs.

  • Validation:

    • Acceptance Criteria:

      • %C:

        
        
        
      • %H:

        
        
        
      • %N:

        
        
        

Visualization: Analytical Decision Matrix

The following diagram outlines the logical flow for validating the compound, including failure modes caused by the bromine atom.

G Start Crude Product (Hydantoin Derivative) Purification Recrystallization (EtOH/Water) Start->Purification Drying Vacuum Dry (60°C, P2O5) Purification->Drying Analysis_Choice Select Analytical Method Drying->Analysis_Choice Method_CHN Combustion Analysis (CHN) Analysis_Choice->Method_CHN Primary Method_HRMS HRMS (ESI+) Analysis_Choice->Method_HRMS Secondary Decision_CHN Is %C within ±0.4%? Method_CHN->Decision_CHN Pass PASS: Bulk Purity Confirmed Method_HRMS->Pass Confirms MW (Br Isotope Pattern) Decision_CHN->Pass Yes Fail FAIL: Values Deviate Decision_CHN->Fail No Troubleshoot Troubleshoot: 1. Add WO3 (Halogen Trap) 2. Re-dry (Solvent Trap) Fail->Troubleshoot Troubleshoot->Method_CHN Re-Run

Caption: Analytical workflow for validating brominated hydantoins. Note the troubleshooting loop specifically for halogen interference.

Interpretation of Results

When analyzing the data, researchers often encounter specific failure modes associated with this molecule.

Scenario 1: Low Carbon, High Hydrogen
  • Observation: Found %C is 41.5% (Theory 42.4%), %H is 3.0% (Theory 2.5%).

  • Cause: Solvent Entrapment . The hydantoin ring can form hydrogen bonds with water or methanol.

  • Correction: Perform qNMR to quantify solvent moles, then recalculate the "Theoretical" value based on a solvate model (e.g., Sample

    
     0.5 
    
    
    
    ).
Scenario 2: Low Carbon, Correct Hydrogen
  • Observation: Found %C is 41.0%, %H is 2.5%.

  • Cause: Incomplete Combustion due to Bromine . The Br atom acts as a flame retardant in the micro-environment of the capsule.

  • Correction: Increase combustion temperature or increase the

    
     additive ratio.
    

References

  • Combustion Analysis Techniques. Microanalysis of Halogenated Compounds. Exeter Analytical Technical Notes. [Link]

  • Hydantoin Synthesis. Bucherer-Bergs Reaction Mechanism and Applications.[2] National Institutes of Health (PMC). [Link]

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3-Bromo-4-methoxyphenyl)imidazolidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
5-(3-Bromo-4-methoxyphenyl)imidazolidine-2,4-dione
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